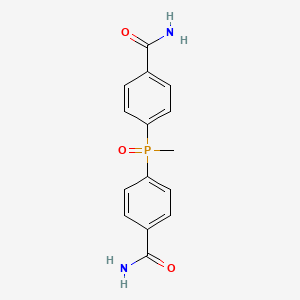
4,4'-(methylphosphoryl)dibenzamide
描述
4,4'-(methylphosphoryl)dibenzamide, commonly known as MPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPD is a small molecule that is highly soluble in water, making it an ideal candidate for use in various biochemical and physiological experiments. In
作用机制
The mechanism of action of MPD is not fully understood, but it is believed to act as an intercalating agent, binding to the DNA helix and causing structural changes that affect the function of various proteins. MPD has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, and it may also induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPD has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MPD can inhibit the activity of various enzymes involved in DNA replication and repair, including topoisomerases and DNA polymerases. MPD has also been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of MPD is its high solubility in water, which makes it an ideal candidate for use in various biochemical and physiological experiments. MPD is also relatively easy to synthesize, and the purity of the compound can be easily verified using various analytical techniques. However, one of the main limitations of MPD is its potential toxicity, which may limit its use in certain experiments. It is important to use caution when working with MPD and to follow proper safety protocols.
未来方向
There are a number of future directions for research on MPD. One area of research is the development of new drugs based on the structure of MPD. Researchers are currently exploring the potential of MPD derivatives as anticancer agents, and there is also interest in using MPD as a probe for the study of DNA-protein interactions. Another area of research is the development of new methods for the synthesis of MPD, which could lead to more efficient and cost-effective production of the compound. Overall, the study of MPD has the potential to lead to new insights into the mechanisms of DNA replication, repair, and cancer development, and could ultimately lead to the development of new therapies for a range of diseases.
科学研究应用
MPD has been extensively studied for its potential applications in scientific research. One of the main applications of MPD is in the study of DNA-protein interactions. MPD has been used as a probe to investigate the binding of various proteins to DNA, and its high solubility in water makes it an ideal candidate for use in such experiments. MPD has also been used in the study of DNA damage and repair mechanisms, as well as in the development of new drugs for the treatment of cancer.
属性
IUPAC Name |
4-[(4-carbamoylphenyl)-methylphosphoryl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N2O3P/c1-21(20,12-6-2-10(3-7-12)14(16)18)13-8-4-11(5-9-13)15(17)19/h2-9H,1H3,(H2,16,18)(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPEEGTWAQHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Methylphosphoryl)dibenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



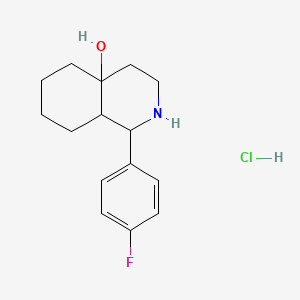
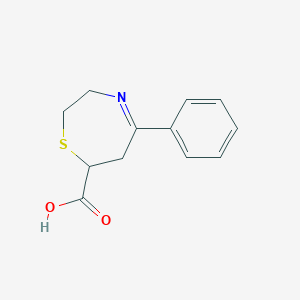
![4b,9b-dihydroxy-7,7-dimethyl-6,7,8,9b-tetrahydro-4bH-benzo[b]indeno[2,1-d]furan-9,10-dione](/img/structure/B3821102.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3821116.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B3821124.png)


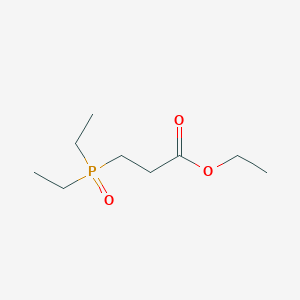
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B3821140.png)
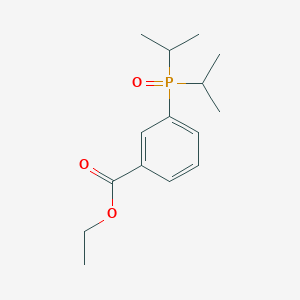
![[1-({1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B3821163.png)
![N,N-diallyl-2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3821171.png)
![N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide](/img/structure/B3821181.png)